molecular formula C13H15NO2 B1353669 methyl 4,6,7-trimethyl-1H-indole-2-carboxylate CAS No. 900640-50-8

methyl 4,6,7-trimethyl-1H-indole-2-carboxylate

Cat. No.: B1353669
CAS No.: 900640-50-8
M. Wt: 217.26 g/mol
InChI Key: UGEHGELJFQLBBM-UHFFFAOYSA-N
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Description

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is a functionalized indole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate and key scaffold for the design and development of novel bioactive molecules. Indole-2-carboxylate esters are particularly valuable building blocks, as they can be readily hydrolyzed to their corresponding carboxylic acids or transformed into other critical functionalities such as carbohydrazides, which are useful for constructing diverse heterocyclic systems . The indole-2-carboxylate core is recognized as a privileged structure in drug discovery. Research into analogous compounds has demonstrated potent biological activities, underscoring the research value of this chemical class. For instance, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), with the indole nucleus chelating magnesium ions in the enzyme's active site . Furthermore, various indole-2-carboxylate derivatives have exhibited broad-spectrum antiviral activity against RNA viruses such as Coxsackievirus B3 and Influenza A , as well as promising antitumour effects, showing selective cytotoxicity against pediatric glioblastoma and other brain tumour cell lines . These findings highlight the potential of the methyl indole-2-carboxylate scaffold as a starting point for developing new therapeutic agents in antiviral and oncology research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-7-5-8(2)10-6-11(13(15)16-4)14-12(10)9(7)3/h5-6,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEHGELJFQLBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249214
Record name Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900640-50-8
Record name Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900640-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Substitution and Cyclization Routes

One common approach starts with substituted anilines or nitrobenzenes, which undergo electrophilic substitution and cyclization to form the indole core with desired methyl groups. For example, methylation at the 4, 6, and 7 positions can be introduced via selective electrophilic aromatic substitution on appropriately substituted precursors.

  • A typical sequence involves esterification of substituted benzoic acids, followed by electrophilic substitution with chloroacetate derivatives to introduce the 2-carboxylate ester functionality.
  • Subsequent cyclization and reduction steps yield the indole ring with the ester at position 2.

This method is supported by patent literature describing the synthesis of related methyl-substituted indole carboxylates via esterification, electrophilic substitution, and intramolecular amidation sequences.

Use of Chloroacetyl Derivatives and Orthobenzoates

A detailed patented method involves:

  • Preparation of methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate by reacting 6-methoxycarbonyl-2-oxindole with chloroacetic anhydride or chloroacetyl chloride in high boiling aprotic solvents (e.g., toluene) at 80–130 °C.
  • Reaction of this intermediate with trimethyl orthobenzoate in the presence of acetic anhydride as a methanol scavenger at 100–140 °C to form a chlorenol intermediate.
  • Subsequent crystallization and purification steps yield the desired methylated indole carboxylate derivatives.

This method allows precise control over substitution patterns and ester functionality.

Fischer Indolization and Japp–Klingemann Reactions

Alternative synthetic routes involve Fischer indolization reactions starting from hydrazones or azo compounds derived from substituted phenylhydrazines and ketones or aldehydes.

  • The Japp–Klingemann reaction can be used to prepare azo-ester intermediates, which upon heating in acidic ethanolic conditions, yield methylated indole-2-carboxylates.
  • This approach is useful for introducing methyl groups at specific positions on the indole ring and installing the ester group at position 2.

Ionic Liquid Catalyzed Reactions

Recent green chemistry approaches utilize ionic liquids as catalysts for the synthesis of substituted indoles, including methylated derivatives.

  • Reactions of indole derivatives with cycloalkanones in the presence of ionic liquids at elevated temperatures (around 100 °C) have been reported to yield substituted indole carboxylates efficiently.
  • These methods offer advantages in terms of catalyst recyclability and mild reaction conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Electrophilic substitution + cyclization 3-nitrobenzoic acid esterification, chloroacetyl chloride, hydrogenation Up to 87% High regioselectivity, scalable Multi-step, requires careful control of conditions
Chloroacetyl + trimethyl orthobenzoate Chloroacetylation in toluene, reaction with trimethyl orthobenzoate, acetic anhydride ~87% Good purity, crystallization possible Requires high boiling solvents, multiple purification steps
Fischer indolization + Japp–Klingemann Hydrazones, azo-esters, acidic ethanolic reflux Variable Versatile for various substitutions Mixture of isomers possible, purification challenges
Ionic liquid catalysis Indole derivatives, cycloalkanones, ionic liquid catalyst, 100 °C Up to 92% Green chemistry, catalyst reuse Limited substrate scope reported

Detailed Research Findings

  • The chloroacetylation step is critical for introducing the 2-carboxylate ester group. It is typically performed in aprotic solvents like toluene or xylene at elevated temperatures (80–130 °C) to ensure complete reaction and crystallization of intermediates.
  • The reaction with trimethyl orthobenzoate proceeds under reflux with acetic anhydride to trap methanol, driving the reaction forward and improving yield and purity of the chlorenol intermediate.
  • Fischer indolization and Japp–Klingemann reactions provide alternative routes but may produce mixtures of regioisomers, requiring careful chromatographic separation.
  • Ionic liquid catalysis offers a sustainable alternative with high yields and easy catalyst recovery, though it is more commonly applied to indole derivatives with simpler substitution patterns.

Chemical Reactions Analysis

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions using halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate exhibits several significant biological activities:

Activity Description
AntiviralInhibits viral replication and enhances immune response.
Anti-inflammatoryModulates cytokine production and inflammatory pathways.
AnticancerInduces apoptosis and inhibits tumor growth.
AntioxidantReduces oxidative stress by scavenging free radicals.
AntimicrobialExhibits activity against various bacterial strains.

These activities suggest its potential as a therapeutic agent in treating various diseases.

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structure allows for modifications that can enhance pharmacological properties or target specific biological pathways.

Anticancer Research

Studies have indicated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK/ERK. It has demonstrated efficacy in inhibiting tumor growth in preclinical models.

Antiviral Studies

Research has shown that derivatives of indole compounds can effectively inhibit the activity of viral enzymes such as HIV-1 integrase. This compound is part of ongoing investigations into novel antiviral therapies .

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines in vitro and induced apoptosis through caspase activation pathways. The compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages .

Case Study 2: Antiviral Potential

Research focused on the compound's ability to inhibit HIV-1 integrase revealed promising results. Structural modifications to enhance binding affinity led to derivatives with IC50 values significantly lower than existing treatments, indicating potential for further development as an antiviral agent .

Mechanism of Action

The mechanism of action of methyl 4,6,7-trimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ester Group Position
  • Methyl 4,6,7-Trimethyl-1H-Indole-2-Carboxylate : The ester group at the 2-position may favor planar molecular conformations, facilitating π-π stacking interactions in biological or crystalline states.
Substituent Effects
  • Ethyl 5-Methoxyindole-2-Carboxylate : A methoxy group at the 5-position () provides electron-donating resonance effects, contrasting with the electron-donating methyl groups in the target compound. This difference may shift NMR signals (e.g., aromatic protons) and alter reactivity in electrophilic substitutions .
  • Methyl 1-Methyl-β-Carboline-3-Carboxylate : This β-carboline derivative () features a fused pyrido-indole ring system. Its 3-carboxylate group and 1-methyl substitution create distinct electronic environments, as evidenced by its ¹H-NMR signals (e.g., δ 11.62 ppm for N(9)H) .

Physical and Spectral Properties

Melting Points and Stability
Compound Name Substituents Ester Position Molecular Weight Melting Point (°C) Yield (%) Source
This compound 4,6,7-trimethyl 2 217.26* Not reported N/A
Ethyl 5-methoxyindole-2-carboxylate 5-methoxy 2 191.18 199–201 N/A
Methyl 1-methyl-β-carboline-3-carboxylate 1-methyl, β-carboline 3 228.24* >200 71.3
Methyl-1-pentyl-1H-indole-3-carboxylate 1-pentyl 3 245.33* Not reported N/A

*Calculated based on molecular formulas.

  • The higher melting point of ethyl 5-methoxyindole-2-carboxylate (199–201°C) compared to the target compound (data unavailable) suggests stronger intermolecular forces, possibly due to hydrogen bonding from the methoxy group .
  • Methyl 1-methyl-β-carboline-3-carboxylate’s high melting point (>200°C) reflects its rigid fused-ring system .
NMR Spectral Trends
  • Aromatic Protons : The trimethyl substitution in the target compound likely deshields adjacent protons (e.g., C(5)H), causing downfield shifts. In contrast, methyl 1-methyl-β-carboline-3-carboxylate shows upfield shifts for C(4)H (δ 9.17 ppm) due to ring-current effects in the β-carboline system .
  • Methoxy vs. Methyl Groups : Ethyl 5-methoxyindole-2-carboxylate’s methoxy group (δ ~3.8–4.0 ppm) creates distinct electronic environments compared to the methyl groups (δ ~2.0–2.8 ppm) in the target compound .

Biological Activity

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is a significant derivative of indole, a heterocyclic compound renowned for its extensive biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C₁₃H₁₅NO₂
  • Molecular Weight : Approximately 217.27 g/mol

The structural features of this compound contribute to its diverse biological properties. The methylation pattern enhances its interaction with various biological targets.

This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:

  • Antiviral Activity : The compound has shown potential against various viral infections by inhibiting viral replication and enhancing host immune responses.
  • Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
  • Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AntiviralInhibits viral replication and enhances immune response
Anti-inflammatoryModulates cytokine production and inflammatory pathways
AnticancerInduces apoptosis and inhibits tumor growth
AntioxidantReduces oxidative stress by scavenging free radicals
AntimicrobialExhibits activity against various bacterial strains

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines. For instance, in a study involving human leukemia cells, treatment with this compound resulted in a dose-dependent reduction in cell viability.
  • Antiviral Efficacy : A study reported that the compound exhibited antiviral activity against specific viruses by disrupting their replication cycles. The mechanism involved interaction with viral proteins, leading to impaired viral assembly.
  • Inflammation Models : In animal models of inflammation, administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6 levels. This suggests its potential use in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 4,6,7-trimethyl-1H-indole-2-carboxylate?

Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, analogous indole-2-carboxylate derivatives are synthesized by refluxing a mixture of substituted formylindoles with thiazolone derivatives in acetic acid, using sodium acetate as a base (e.g., 3-formyl-1H-indole-2-carboxylate + 2-aminothiazol-4(5H)-one under reflux for 3–5 h) . Key steps include:

  • Reagent selection: Use of acetic acid as both solvent and catalyst.
  • Purification: Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography: Resolves substituent positions and confirms stereochemistry (e.g., crystal structures of methyl 4-benzyloxy-7-methoxy derivatives) .
  • Chromatography: HPLC or TLC (e.g., ethyl acetate/petroleum ether = 1/3) monitors reaction progress .
  • Spectroscopy: 1^1H/13^13C NMR and IR to verify functional groups and regiochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Answer: Key variables include:

  • Catalyst/base ratio: Sodium acetate (2.0 equiv) improves cyclization efficiency in acetic acid .
  • Reaction time: Extended reflux (5 h vs. 3 h) increases crystallinity but risks side reactions (e.g., ester hydrolysis) .
  • Solvent choice: Polar aprotic solvents (DMF) enhance solubility during recrystallization .
    Data-driven example: A 15% yield increase was observed when using chloroacetic acid (1.0 equiv) in place of acetic acid for analogous indole-thiazole hybrids .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Answer:

  • Comparative analysis: Cross-reference with structurally similar compounds (e.g., methyl 5-halo-1H-indole-2-carboxylates) to identify substituent-induced shifts in NMR or IR spectra .
  • Redundant verification: Combine X-ray crystallography (for absolute configuration) with mass spectrometry (for molecular weight confirmation) .
  • Case study: Discrepancies in melting points (e.g., 232–234°C for indole-5-carboxylic acid vs. 256–259°C for indole-6-carboxylic acid) highlight the need to validate purity via HPLC .

Q. What safety protocols are essential for handling methyl indole-2-carboxylate derivatives?

Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure .
  • Waste management: Segregate hazardous waste (e.g., acetic acid residues) for professional disposal to comply with environmental regulations .
  • Emergency response: Immediate use of eyewash stations for ocular exposure and consultation with poison control centers for ingestion .

Data Contradiction Analysis

Q. How do substituent effects influence the physicochemical properties of methyl indole-2-carboxylates?

Answer:

  • Melting point variations: Methyl 4-hydroxy-2,3-dihydro derivatives exhibit lower melting points (140–146°C) compared to fully aromatic analogs (193–198°C) due to reduced conjugation and hydrogen bonding .
  • Solubility trends: Electron-withdrawing groups (e.g., -NO2_2) decrease solubility in non-polar solvents, while methyl groups enhance lipophilicity .

Methodological Best Practices

Q. What strategies mitigate side reactions during esterification of indole-2-carboxylic acids?

Answer:

  • Protecting groups: Use benzyl or FMOC groups to shield reactive sites (e.g., amino or hydroxyl groups) before esterification .
  • Low-temperature conditions: Employ ethanol baths (−20°C) during chlorination steps to prevent overreaction .

Structural Modification for Biological Activity

Q. How can structural modifications enhance the bioactivity of methyl indole-2-carboxylates?

Answer:

  • Substituent introduction: Adding pyridyl or benzyloxy groups (e.g., ethyl 4-(benzyloxy)-1H-indole-2-carboxylate) improves antimicrobial activity by increasing membrane permeability .
  • Chiral centers: Enantioselective synthesis (e.g., (2S)-2,3-dihydro derivatives) can optimize receptor binding in drug discovery .

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